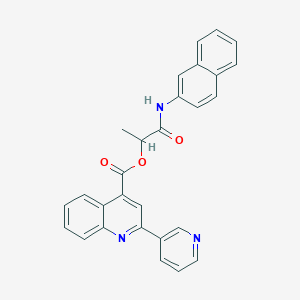
1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core, a naphthalene moiety, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated quinoline.
Attachment of the Naphthalene Moiety: The naphthalene moiety can be attached through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions
1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like bromine or chloromethyl methyl ether.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological pathways involving quinoline and pyridine derivatives.
作用機序
The mechanism of action of 1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The naphthalene moiety can enhance binding affinity to proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
Quinoline-4-carboxylates: These compounds share the quinoline core and carboxylate group but lack the naphthalene and pyridine moieties.
Naphthalene-2-amines: These compounds feature the naphthalene moiety but do not have the quinoline or pyridine rings.
Pyridine-3-yl derivatives: These compounds contain the pyridine ring but lack the quinoline and naphthalene components.
Uniqueness
1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate is unique due to its combination of three distinct aromatic systems, which confer specific chemical and biological properties not found in simpler analogs. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C28H21N3O3 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl] 2-pyridin-3-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C28H21N3O3/c1-18(27(32)30-22-13-12-19-7-2-3-8-20(19)15-22)34-28(33)24-16-26(21-9-6-14-29-17-21)31-25-11-5-4-10-23(24)25/h2-18H,1H3,(H,30,32) |
InChIキー |
IHIUCLFYIRIBAI-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


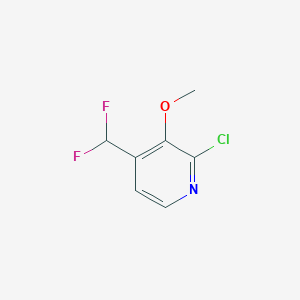
![1-[(4-fluorophenyl)sulfonyl]-N,N'-diphenyl-1H-pyrazole-3,5-diamine](/img/structure/B12499158.png)
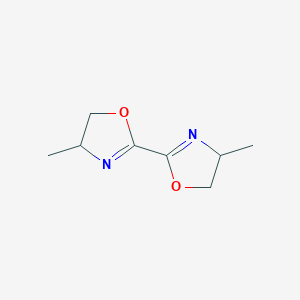
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B12499175.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-phenylpyridine](/img/structure/B12499187.png)
![2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B12499190.png)
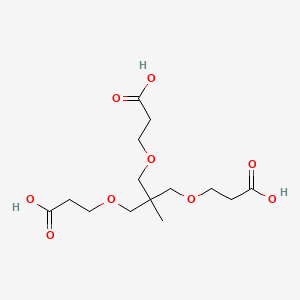
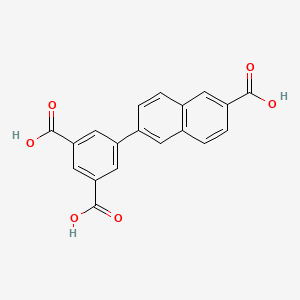
![Ethyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499207.png)
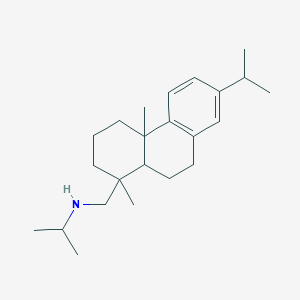

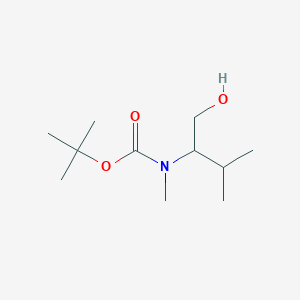
![5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12499229.png)
![2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B12499247.png)
